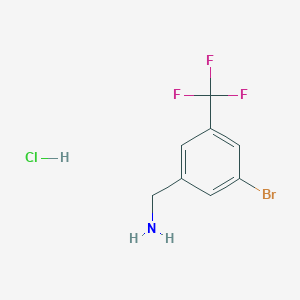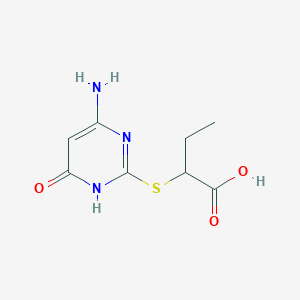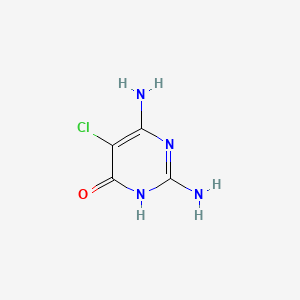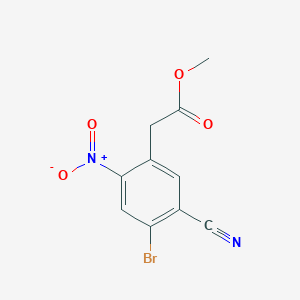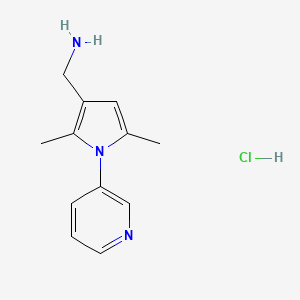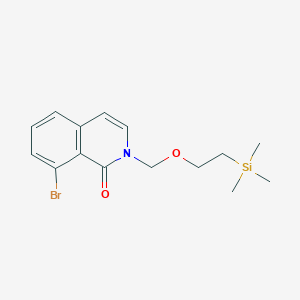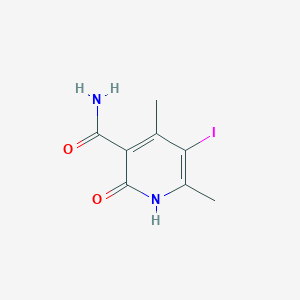
6-Brom-2-vinyl-4-chinazolinol
Übersicht
Beschreibung
6-Bromo-2-vinyl-4-quinazolinol is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-vinyl-4-quinazolinol consists of a quinazolinol core with a bromine atom at the 6th position and a vinyl group at the 2nd position . The SMILES representation of the molecule isC=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br .
Wissenschaftliche Forschungsanwendungen
Proteomforschung
“6-Brom-2-vinyl-4-chinazolinol” wird in der Proteomforschung eingesetzt . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist von entscheidender Bedeutung für das Verständnis vieler biologischer Prozesse, und Verbindungen wie “this compound” können verwendet werden, um Proteinstrukturen, -interaktionen und -funktionen zu untersuchen.
Medizinische Chemie
In der medizinischen Chemie entwickeln und synthetisieren Forscher chemische Verbindungen, die als Medikamente zur Behandlung von Krankheiten eingesetzt werden können. Einige Chinazolin-Derivate haben nachweislich medizinische Eigenschaften , daher ist es möglich, dass “this compound” auch potenzielle Anwendungen in diesem Bereich haben könnte.
Safety and Hazards
Wirkmechanismus
Moreover, quinazoline derivatives, to which 6-Bromo-2-vinyl-4-quinazolinol belongs, have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . This suggests that 6-Bromo-2-vinyl-4-quinazolinol might also have potential medicinal properties.
Biochemische Analyse
Biochemical Properties
6-Bromo-2-vinyl-4-quinazolinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting various signaling pathways. Additionally, 6-Bromo-2-vinyl-4-quinazolinol can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 6-Bromo-2-vinyl-4-quinazolinol on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to changes in downstream signaling events and alterations in gene expression patterns .
Molecular Mechanism
At the molecular level, 6-Bromo-2-vinyl-4-quinazolinol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can result in the disruption of key biochemical pathways, leading to changes in cellular function. Additionally, 6-Bromo-2-vinyl-4-quinazolinol can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-vinyl-4-quinazolinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-vinyl-4-quinazolinol remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-vinyl-4-quinazolinol vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 6-Bromo-2-vinyl-4-quinazolinol can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
6-Bromo-2-vinyl-4-quinazolinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites, leading to changes in cellular metabolism. The compound’s interaction with specific enzymes can modulate their activity, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 6-Bromo-2-vinyl-4-quinazolinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 6-Bromo-2-vinyl-4-quinazolinol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
6-bromo-2-ethenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPKTBYJVMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396704 | |
| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-96-7 | |
| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


